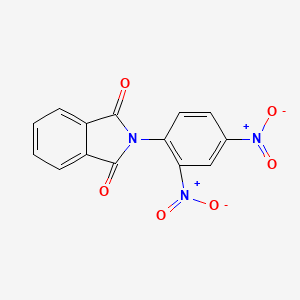

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-

説明

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an isoindole core with a dione functionality and a dinitrophenyl substituent, making it an interesting subject for chemical research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- typically involves the reaction of isoindole derivatives with dinitrophenyl reagents under controlled conditions. One common method includes the condensation of isoindole-1,3-dione with 2,4-dinitrophenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

化学反応の分析

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The dinitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine-containing compounds.

科学的研究の応用

Applications in Scientific Research

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has been investigated for several applications across different domains:

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

Biological Research

- Antimicrobial Properties: Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for further research in developing antimicrobial agents.

- Anticancer Activity: Preliminary investigations suggest potential anticancer properties, prompting interest in its use in cancer therapeutics.

Medicinal Chemistry

- Drug Development: The unique structural characteristics of this compound make it suitable for exploration in drug development processes. Its derivatives may exhibit enhanced biological activities that could be harnessed for therapeutic purposes .

Industrial Applications

- Dyes and Pigments Production: The compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions .

Case Study 1: Antimicrobial Activity

A study conducted by PubChem highlighted the antimicrobial properties of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- against various bacterial strains. The results indicated significant inhibition zones in agar diffusion tests.

Case Study 2: Synthesis and Characterization

Research published in chemical journals has detailed the synthesis routes for this compound. The condensation reaction between isoindole derivatives and dinitrophenyl reagents under controlled conditions yielded high-purity products suitable for further applications .

Case Study 3: Drug Development Potential

A recent investigation into the anticancer properties of this compound revealed promising results. In vitro studies demonstrated that certain derivatives showed cytotoxic effects on cancer cell lines, suggesting a pathway for developing new cancer therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Versatile reactions including oxidation and reduction |

| Biological Research | Antimicrobial and anticancer properties | Significant antimicrobial activity observed |

| Medicinal Chemistry | Potential drug development | Promising results in anticancer studies |

| Industrial Applications | Production of dyes and pigments | Stable color properties suitable for industrial use |

生物活性

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- is a chemical compound characterized by its isoindole core and dinitrophenyl substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Research indicates that derivatives of isoindole-1,3-dione exhibit a variety of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C14H7N3O6

- Molecular Weight : 329.22 g/mol

- CAS Number : 35843-60-8

Antimicrobial Activity

Research has demonstrated that isoindole derivatives possess significant antimicrobial properties. A study reported the synthesis of several isoindole derivatives, including the compound , which exhibited activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that these compounds can effectively inhibit bacterial growth.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | 32 | Staphylococcus aureus |

| Other Isoindole Derivative | 64 | Escherichia coli |

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been explored. Studies indicate that isoindole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to reduce nitric oxide production in macrophages further supports its role as an anti-inflammatory agent.

Anticancer Properties

The anticancer activity of isoindole derivatives has been a focal point in recent research. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted its effectiveness against breast cancer cells, with IC50 values reflecting significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Induction of Apoptosis |

| HeLa (Cervical Cancer) | 8.2 | Cell Cycle Arrest |

Study on Antimicrobial Activity

In a comparative study assessing various isoindole derivatives for their antimicrobial effects, 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- was found to be one of the most potent compounds against Gram-positive bacteria. The study involved testing against clinical isolates and demonstrated the compound's potential as a lead for antibiotic development.

Anti-inflammatory Mechanisms

Another significant study investigated the anti-inflammatory mechanisms of isoindole derivatives. The results indicated that treatment with the compound resulted in decreased levels of cyclooxygenase-2 (COX-2) expression and reduced pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound could be beneficial in treating inflammatory diseases.

特性

IUPAC Name |

2-(2,4-dinitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N3O6/c18-13-9-3-1-2-4-10(9)14(19)15(13)11-6-5-8(16(20)21)7-12(11)17(22)23/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSSEYTUQPHWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189388 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35843-60-8 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035843608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。